Biotin-PEG-Biotin
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Overview
Description
Biotin-PEG-Biotin is a compound that consists of two biotin molecules linked by a polyethylene glycol (PEG) spacerThe PEG spacer imparts water solubility and flexibility to the biotinylated molecule, making it useful in various biochemical and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG-Biotin can be synthesized through a series of chemical reactions involving the activation of biotin and PEG molecules. One common method involves the use of N-hydroxysuccinimide (NHS) esters to activate the carboxyl groups of biotin, which then react with the amine groups on PEG to form stable amide bonds . The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions (room temperature to 40°C) to prevent degradation of the biotin and PEG molecules .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the preparation of biotin-NHS ester, its reaction with PEG, and subsequent purification using techniques such as chromatography and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG-Biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moieties can react with avidin or streptavidin proteins through non-covalent interactions
Oxidation and Reduction Reactions: The PEG spacer can undergo oxidation and reduction reactions, although these are less common in typical biochemical applications
Common Reagents and Conditions
NHS Esters: Used to activate carboxyl groups on biotin for amide bond formation
Organic Solvents: DMF and DMSO are commonly used to dissolve reactants and facilitate the reaction
Mild Conditions: Reactions are typically carried out at room temperature to 40°C to prevent degradation
Major Products Formed
The primary product formed from these reactions is this compound, with potential side products including unreacted biotin, PEG, and biotin-PEG intermediates .
Scientific Research Applications
Biotin-PEG-Biotin has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in bioconjugation reactions to attach biotin to various molecules
Biology: Facilitates the labeling and purification of proteins, nucleic acids, and other biomolecules through avidin-biotin interactions
Medicine: Employed in drug delivery systems to target specific cells or tissues by exploiting the high affinity of biotin for avidin or streptavidin
Industry: Used in the development of diagnostic assays, biosensors, and other biotechnological applications
Mechanism of Action
Biotin-PEG-Biotin exerts its effects primarily through the high-affinity binding of biotin to avidin or streptavidin proteins. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) in the femtomolar range . The PEG spacer enhances the solubility and flexibility of the biotinylated molecule, allowing it to reach and bind to target proteins more effectively .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG-NHS: Similar to Biotin-PEG-Biotin but with an NHS ester group for direct conjugation to amines
Biotin-PEG-Maleimide: Contains a maleimide group for conjugation to thiols
Biotin-PEG-Azide: Features an azide group for click chemistry reactions with alkynes
Uniqueness
This compound is unique in its ability to form a bridge between two biotin molecules, enhancing its binding capacity and versatility in various applications. The PEG spacer provides additional benefits such as increased solubility and reduced steric hindrance, making it more effective in complex biological systems .
Properties
Molecular Formula |
C26H44N6O6S2 |
---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C26H44N6O6S2/c33-21(7-3-1-5-19-23-17(15-39-19)29-25(35)31-23)27-9-11-37-13-14-38-12-10-28-22(34)8-4-2-6-20-24-18(16-40-20)30-26(36)32-24/h17-20,23-24H,1-16H2,(H,27,33)(H,28,34)(H2,29,31,35)(H2,30,32,36)/t17-,18-,19-,20-,23-,24-/m0/s1 |
InChI Key |
RFBDICOMYQOCQQ-IGJOJHROSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 |
Origin of Product |
United States |
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